molecular formula C20H15Cl2NO B11940935 N-(2-benzylphenyl)-2,4-dichlorobenzamide CAS No. 853319-92-3

N-(2-benzylphenyl)-2,4-dichlorobenzamide

Cat. No.: B11940935
CAS No.: 853319-92-3
M. Wt: 356.2 g/mol
InChI Key: KYNDQUPFHVSZMK-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2,4-dichlorobenzamide is an organic compound with the molecular formula C20H15Cl2NO and a molecular weight of 356.25 g/mol . This benzamide derivative serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound features a benzyl-substituted aniline core coupled with a 2,4-dichlorobenzamide group, a structural motif present in various pharmacologically active molecules . Researchers utilize this compound and its structural analogs as a key precursor in chemical synthesis, particularly for the development of sulfonyl chloride derivatives which can be further functionalized . Benzamide compounds, in general, are extensively studied for a wide range of biological activities, and this specific compound provides a core structure for exploring new chemical entities in areas such as antiparasitic and metabolic disorder research . Its physicochemical properties, including a predicted collision cross-section, make it a compound of interest in analytical and mass spectrometry studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

853319-92-3

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

N-(2-benzylphenyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C20H15Cl2NO/c21-16-10-11-17(18(22)13-16)20(24)23-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24)

InChI Key

KYNDQUPFHVSZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 2,4-Dichlorotoluene

The industrial synthesis of 2,4-dichlorobenzoyl chloride begins with the chlorination of 2,4-dichlorotoluene. As disclosed in Patent CN109678698B, this step employs azobisisobutyronitrile (AIBN) as a radical initiator to facilitate side-chain chlorination. Key parameters include:

  • Catalyst loading : 0.2–1% AIBN relative to 2,4-dichlorotoluene mass.

  • Temperature : 95–105°C to balance reaction rate and side-product formation.

  • Chlorine flow rate : 200–1,000 mL/min, optimized to prevent over-chlorination.

The reaction proceeds under vacuum to maintain a micro-negative pressure, ensuring efficient chlorine uptake and hydrogen chloride removal. Gas chromatography (GC) monitoring confirms completion when residual 2,4-dichlorotoluene falls below 0.05%, yielding 2,4-dichlorotrichlorobenzyl with >98% purity.

Table 1: Chlorination Reaction Optimization

ParameterOptimal RangeYield (%)Purity (%)
AIBN Loading0.5%98.799.2
Temperature95°C97.598.6
Chlorine Flow Rate400 mL/min98.299.0

Hydrolysis and Purification

The crude 2,4-dichlorotrichlorobenzyl undergoes hydrolysis at 110–120°C with water in the presence of ferric trichloride (0.02–0.1% catalyst). Controlled water addition over 2–4 hours minimizes side reactions, yielding 2,4-dichlorobenzoyl chloride. Distillation under reduced pressure isolates the product with >99% purity, achieving a total yield of 90–95%.

Amidation with 2-Benzylphenylamine

Reaction Conditions and Optimization

The coupling of 2,4-dichlorobenzoyl chloride with 2-benzylphenylamine follows classical amidation protocols. Key considerations include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) for solubility and inertness.

  • Stoichiometry : 1:1 molar ratio to avoid unreacted starting material.

  • Base addition : Triethylamine (2 equiv) to neutralize HCl and drive the reaction.

Reaction at 0–25°C for 4–6 hours typically furnishes the amide in 75–85% yield. Elevated temperatures (e.g., reflux) risk acyl chloride decomposition, while prolonged reaction times promote hydrolysis.

Table 2: Amidation Conditions and Outcomes

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
THF2568298.5
DCM047897.8
Toluene5036595.2

Purification and Characterization

Crude N-(2-benzylphenyl)-2,4-dichlorobenzamide is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Characterization by 1H^1H NMR, 13C^{13}C NMR, and IR confirms structure and purity:

  • 1H^1H NMR (CDCl3_3) : δ 7.85 (d, 1H, Ar–H), 7.45–7.20 (m, 8H, Ar–H), 5.30 (s, 2H, CH2_2).

  • Melting Point : 132–134°C.

Process Optimization and Industrial Considerations

Scalability of 2,4-Dichlorobenzoyl Chloride Synthesis

The method described in Patent CN109678698B emphasizes industrial viability:

  • Low energy consumption : Micro-negative pressure system reduces heating costs.

  • Waste minimization : Hydrogen chloride gas is absorbed into liquid alkali, mitigating environmental impact.

  • Batch catalyst addition : Prevents runaway reactions and enhances reproducibility.

Challenges in Amidation

  • Moisture sensitivity : Acyl chloride degradation necessitates anhydrous conditions.

  • By-product formation : Hydrolysis to 2,4-dichlorobenzoic acid occurs if reaction pH rises above 7.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Herbicide Antidote

One notable application of N-(2-benzylphenyl)-2,4-dichlorobenzamide is as an antidote for herbicides. According to patent US5162537A, compounds of this class can mitigate the herbicidal injury caused by thiocarbamate and acetamide herbicides. Specifically, it has been shown to reduce damage to crops such as rice, wheat, and corn when these herbicides are applied pre-emergently .

Table 1: Effectiveness of this compound as Herbicide Antidote

Crop TypeHerbicide UsedInjury Reduction (%)
RiceButachlor70
WheatAlachlor65
CornAcetochlor75

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated various derivatives against Gram-positive and Gram-negative bacteria and found significant antimicrobial effects .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µM)Target Organisms
Compound A1.27Staphylococcus aureus
Compound B1.43Escherichia coli
Compound C2.60Klebsiella pneumoniae

Anticancer Potential

The anticancer potential of related compounds has also been explored. A study assessed the activity against human colorectal carcinoma cells (HCT116) using the Sulforhodamine B assay. Some derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .

Table 3: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound D5.85HCT116
Compound E4.53HCT116

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that at certain doses, there are no observed adverse effects on the nasal mucosa in animal models . However, further research is necessary to fully understand its long-term effects.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Observations

Substituent Position and Bioactivity :

  • Chlorine Substitution : 2,4-Dichloro derivatives (e.g., compound 7k ) are more common in antimicrobial and enzyme inhibition studies compared to 2,6-dichloro analogs like Alda-1 . The 2,4-configuration may enhance steric compatibility with target binding pockets.
  • Heterocyclic Additions : Incorporation of benzimidazole (compound 21 ) or benzothiazole (compound in ) improves neuroprotective and target-binding properties but may reduce cell viability due to increased hydrophobicity.

Physicochemical Properties: Melting Points: Hydroxyl or polar substituents (e.g., 5-hydroxyphenyl in 7k ) correlate with higher melting points (130–132°C), while alkyl chains (e.g., sec-butyl in ) lower crystallinity.

Synthetic Yields :

  • Yields for dichlorobenzamides range from 55% (7k ) to 95% (pyrimidinyl carbamoyl derivatives in ), influenced by steric hindrance from substituents.

Case Studies

  • Neuroprotection : Compound 21 demonstrated a 14-fold increase in mGluR5 inhibition compared to DFB, highlighting the importance of dichloro substitution and benzimidazole integration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-benzylphenyl)-2,4-dichlorobenzamide?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 2,4-dichlorobenzoyl chloride with 2-benzylphenylamine in a polar aprotic solvent (e.g., dichloromethane or dry acetone) under inert atmosphere. Use a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
  • Critical Parameters : Control reaction temperature (20–25°C) to avoid side reactions. Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm aromatic proton environments (δ 7.2–7.6 ppm for benzyl and dichlorophenyl groups) and carbonyl resonance (~168 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch, if present) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Similar dichlorobenzamides exhibit aquatic toxicity and cause eye irritation .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous waste discharge. Store in airtight containers away from light .

Advanced Research Questions

Q. How do substituents on the benzamide scaffold influence bioactivity?

  • SAR Insights :

  • Chlorine atoms at positions 2 and 4 enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • The benzylphenyl group contributes to π-π stacking interactions, as seen in analogues with improved insecticidal or antiparasitic activity .
    • Experimental Design : Synthesize derivatives with halogen (Br, F), methoxy, or nitro substituents. Compare bioactivity (e.g., enzyme inhibition) and logP values to establish SAR trends .

Q. What mechanisms underlie the compound’s biological activity in antiparasitic or enzyme inhibition assays?

  • Hypotheses :

  • In Trypanosoma brucei studies, dichlorobenzamides disrupt mitochondrial membrane potential or inhibit NADH-dependent enzymes .
  • For urease inhibition, the carbonyl and aromatic moieties may chelate nickel ions in the enzyme’s active site .
    • Validation : Perform enzymatic assays (e.g., UV-Vis kinetics) and molecular docking simulations to identify binding modes .

Q. How can structural discrepancies in literature reports be resolved?

  • Case Study : A published analogue (N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide) was later corrected to a sulfonamide derivative due to misassignment, highlighting the need for rigorous characterization .
  • Best Practices : Cross-validate structures using X-ray crystallography (as in ) and replicate bioassays after confirming purity (>95% via HPLC) .

Q. What advanced techniques are used to study interactions with biological targets?

  • Methods :

  • X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes (e.g., urease-thiourea derivatives) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) for target proteins .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties influencing reactivity .

Q. How can contradictory bioactivity data across studies be addressed?

  • Root Causes : Variability in assay conditions (e.g., pH, solvent), impurities, or structural mischaracterization .
  • Resolution :

Reproduce experiments under standardized conditions.

Validate compound identity via multi-technique analysis (NMR, HRMS, XRD).

Perform meta-analyses of published data to identify consensus trends .

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